molecular formula C7H13NO2S B13463960 Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate

Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate

Katalognummer: B13463960
Molekulargewicht: 175.25 g/mol
InChI-Schlüssel: FQWRLRFNRYRTFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a cyclobutane ring substituted with an amino group, a methylthio group, and a carboxylate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methylthio and amino substituents, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the methylthio group can participate in hydrophobic interactions, and the carboxylate ester can undergo hydrolysis. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate
  • Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate
  • Methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride

Comparison: Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties compared to its analogs. The methylthio group can enhance lipophilicity and influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C7H13NO2S

Molekulargewicht

175.25 g/mol

IUPAC-Name

methyl 3-amino-1-methylsulfanylcyclobutane-1-carboxylate

InChI

InChI=1S/C7H13NO2S/c1-10-6(9)7(11-2)3-5(8)4-7/h5H,3-4,8H2,1-2H3

InChI-Schlüssel

FQWRLRFNRYRTFI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CC(C1)N)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.